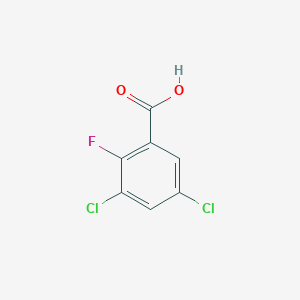

Ácido 3,5-dicloro-2-fluorobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La cefalopirina es un antibiótico cefalosporínico de primera generación, comercializado comúnmente bajo el nombre comercial Cefadyl. Se utiliza para tratar infecciones bacterianas y es eficaz contra organismos grampositivos y gramnegativos . La cefalopirina está disponible en formulaciones inyectables y tiene aplicaciones en medicina humana y veterinaria .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antibacterial Agent Development

DCBFA has been identified as a potential precursor in the synthesis of antibacterial agents. Compounds structurally similar to DCFBA have demonstrated promising antibacterial properties. For instance, derivatives of halobenzoic acids have shown effective inhibition of bacterial growth, suggesting that DCFBA could serve as an intermediate for synthesizing more potent agents.

2. Cancer Research

Research indicates that DCFBA and its derivatives may play a role in cancer treatment. A notable study found that dibutyltin complexes of related compounds exhibited significant anti-tumor activity against various human tumor cell lines. This suggests that DCFBA could be utilized in developing targeted cancer therapies.

Environmental Applications

1. Biodegradation Studies

A study isolated a bacterial consortium capable of degrading fluorinated benzoates, including DCFBA. This consortium effectively utilized DCFBA as a sole carbon source, indicating its potential for bioremediation applications. The study measured fluoride ion release during degradation, showcasing the microbial capability to metabolize halogenated substrates effectively .

| Study | Findings |

|---|---|

| Bacterial Consortium Study | Demonstrated the ability to degrade DCFBA and release fluoride ions as a byproduct. |

Materials Science Applications

1. Modification of Electronic Materials

Halogenated benzoic acids, including DCFBA, are used to modify electronic materials to enhance their conductivity. This application is crucial in developing advanced materials for electronic devices.

Case Studies

1. Antibacterial Activity Case Study

A study conducted on various halobenzoic acid derivatives demonstrated that compounds similar to DCFBA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that DCFBA can be developed into effective antibacterial agents.

2. Cancer Therapeutics Development

Research on bioconjugates involving DCFBA derivatives has shown enhanced selectivity towards tumor cells in vitro. These conjugates are being explored for targeted drug delivery systems in cancer treatment, indicating the compound's potential in therapeutic strategies.

Mecanismo De Acción

La cefalopirina ejerce su efecto bactericida inhibiendo la síntesis de la pared celular. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo que es esencial para la integridad de la pared celular . Esto conduce a la lisis celular y la muerte de las bacterias. La cefalopirina es más resistente a las betalactamasas en comparación con las penicilinas, lo que la hace efectiva contra las bacterias productoras de betalactamasas .

Compuestos Similares:

Cefalotina: Otra cefalosporina de primera generación con un espectro de actividad similar.

Cefazolina: Una cefalosporina de primera generación con una vida media más larga y una mejor penetración en los tejidos.

Cefadroxilo: Una cefalosporina oral de primera generación con actividad antibacteriana similar.

Singularidad: La cefalopirina es única por su alta afinidad por las proteínas de unión a penicilina y su eficacia contra bacterias grampositivas y gramnegativas. También se utiliza en medicina veterinaria, en particular para el tratamiento de la mastitis en vacas lecheras, lo que no es una aplicación común para otras cefalosporinas de primera generación .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 3,5-Dichloro-2-fluorobenzoic acid with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that benzylic halides, which are similar to 3,5-Dichloro-2-fluorobenzoic acid, can undergo SN1 or SN2 reactions . These reactions involve the formation of a carbocation, which can interact with other molecules in the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La cefalopirina se sintetiza a partir del ácido 7-aminocefalosporánico (7-ACA). La ruta sintética implica la reacción de 7-ACA con cloruro de bromoacetilo para formar una amida, que luego se desplaza por la 4-tiopiridina . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y temperaturas controladas para garantizar la estabilidad de los compuestos intermedios.

Métodos de Producción Industrial: En entornos industriales, la cefalopirina se produce mediante un método de una sola olla. Esto implica hacer reaccionar bromuro de acetilo 7-ACA con 4-piridintioles en presencia de álcali orgánico para obtener ácido cefalopirina. El ácido cefalopirina se convierte entonces en cefalopirina benzatina haciendo reaccionar con diacetato de dibenziletilendiamina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La cefalopirina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La cefalopirina puede oxidarse en condiciones específicas para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la cefalopirina en sus aminas correspondientes.

Sustitución: La cefalopirina puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo beta-lactámico.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los nucleófilos como las aminas o los tioles se utilizan en reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, aminas y cefalosporinas sustituidas .

Comparación Con Compuestos Similares

Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.

Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.

Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .

Actividad Biológica

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic compound with significant implications in pharmaceutical and agricultural chemistry. Its unique structural properties, characterized by the presence of chlorine and fluorine substituents, influence its biological activity and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F O2

- Molecular Weight : 209 g/mol

- Structure : The compound features a benzoic acid core with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position.

Mechanisms of Biological Activity

The biological activity of 3,5-Dichloro-2-fluorobenzoic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The halogenated structure can influence enzyme activity by altering binding affinities. For instance, similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells.

- Cellular Signaling Modulation : The compound may affect cellular signaling pathways through interactions with receptors or other molecular targets, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several halogenated benzoic acids, including derivatives similar to 3,5-Dichloro-2-fluorobenzoic acid. The results indicated that these compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments tested the antibacterial properties of various dichlorobenzoic acids. The results demonstrated that 3,5-Dichloro-2-fluorobenzoic acid had a notable effect on inhibiting bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibacterial agents .

- Agricultural Applications : Research on herbicides has shown that similar fluorinated benzoic acids can significantly affect plant growth by disrupting hormonal balance within plants. In controlled experiments, application of related compounds resulted in stunted growth and altered flowering patterns in Arabidopsis thaliana, indicating potential use as herbicides .

Comparative Analysis

The following table summarizes the biological activities of 3,5-Dichloro-2-fluorobenzoic acid compared to structurally related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Herbicidal Activity | Notes |

|---|---|---|---|

| 3,5-Dichloro-2-fluorobenzoic acid | 10-50 | Moderate | Effective against Gram-positive bacteria |

| 2-Chloro-4-fluorobenzoic acid | 20-40 | Low | Less effective than dichlorinated analogs |

| 4-Chloro-2-fluorobenzoic acid | 15-30 | High | Strong herbicide; disrupts plant growth |

Propiedades

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.